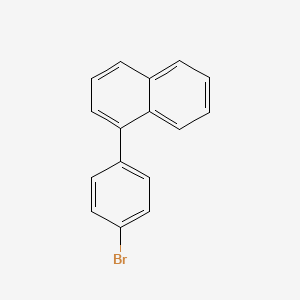

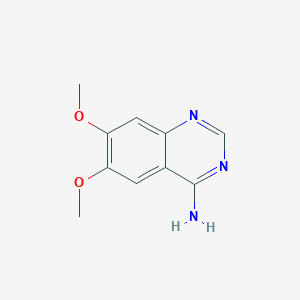

6,7-二甲氧基喹唑啉-4-胺

描述

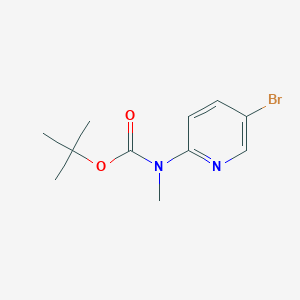

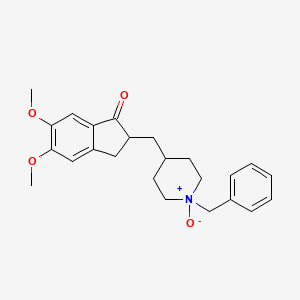

6,7-Dimethoxyquinazolin-4-amine is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6,7-Dimethoxyquinazolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dimethoxyquinazolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

乳腺癌和结直肠癌的抗癌功效

该化合物已被评估用于其在人乳腺癌 (BT-20) 和人结直肠癌 (CRC) 细胞系(如 HCT116、HT29 和 SW620)中的抗癌功效。 研究表明,4-苯胺基喹唑啉的类似物,包括 6,7-二甲氧基喹唑啉-4-胺,在抗癌药物开发中显示出前景 .

细胞周期调控

该化合物在靶向细胞周期调节信号通路方面的潜力已被认为是产生抗癌功效的一种机制 . 这对于开发能够控制癌细胞增殖的药物至关重要。

三唑衍生物的合成

人们一直在研究合成 4-喹唑啉胺的新型三唑基衍生物以进行生物学评估 . 这表明它作为一种基础化合物,可以用于创建具有潜在生物活性的新分子。

针对人癌细胞系的抗增殖活性

已经合成了一系列新的喹唑啉衍生物,并评估了它们针对各种人癌细胞系的抗增殖活性。 一些衍生物显示出强大的活性,表明这种化合物在设计新的抗癌药物中具有重要意义 .

肿瘤治疗药物的开发

该化合物是设计和合成具有抗肿瘤活性的药物的关键中间体。 它已成为评估针对不同类型肿瘤具有潜力的新药的一部分 .

作用机制

Target of Action

The primary target of 6,7-Dimethoxyquinazolin-4-amine is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase that plays a crucial role in the control of the cell cycle .

Mode of Action

6,7-Dimethoxyquinazolin-4-amine interacts with its target, CDK2, through a process known as N-hydroxylation . This interaction results in the production of a reactive intermediate, the heteroaryl nitrenium ion , which is implicated in DNA damage and genotoxicity .

Biochemical Pathways

The interaction of 6,7-Dimethoxyquinazolin-4-amine with CDK2 affects the cell cycle control pathway . The downstream effects of this interaction include changes in cell proliferation and potentially, cell death .

Pharmacokinetics

The compound’s interaction with cdk2 suggests it is able to reach its target within cells

Result of Action

The molecular and cellular effects of 6,7-Dimethoxyquinazolin-4-amine’s action are primarily related to its impact on the cell cycle. By interacting with CDK2, 6,7-Dimethoxyquinazolin-4-amine can influence cell proliferation and potentially induce cell death .

生化分析

Biochemical Properties

6,7-Dimethoxyquinazolin-4-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the activity of acetylcholinesterase in vitro . This interaction suggests that 6,7-Dimethoxyquinazolin-4-amine could potentially influence biochemical reactions involving acetylcholinesterase, an enzyme crucial for nerve function .

Cellular Effects

The effects of 6,7-Dimethoxyquinazolin-4-amine on cells are not fully understood yet. Some studies suggest that it may have significant impacts on cellular processes. For example, it has been found to inhibit the activity of acetylcholinesterase, which could potentially influence cell signaling pathways and cellular metabolism .

Molecular Mechanism

Its ability to inhibit acetylcholinesterase suggests that it may exert its effects at the molecular level by binding to this enzyme and inhibiting its activity . This could lead to changes in gene expression and cellular metabolism.

属性

IUPAC Name |

6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHPNHISKDKRJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40516751 | |

| Record name | 6,7-Dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21575-13-3 | |

| Record name | 6,7-Dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the 6,7-Dimethoxyquinazolin-4-amine scaffold in medicinal chemistry?

A1: The 6,7-Dimethoxyquinazolin-4-amine scaffold serves as a versatile starting point for synthesizing diverse bioactive molecules. This particular structure has demonstrated potential for developing novel drugs, especially as kinase inhibitors, with applications in treating various diseases like cancer [, ].

Q2: What are some of the key structural features of 6,7-Dimethoxyquinazolin-4-amine derivatives that contribute to their biological activity?

A2: Research suggests that the presence of the 6,7-dimethoxy groups on the quinazoline ring plays a crucial role in enhancing potency and selectivity towards specific targets like EGFR []. Additionally, modifications at the 4-amino position with various aromatic and heterocyclic substituents significantly influence the biological activity and target selectivity of these derivatives [, , ]. For instance, introducing a 3-chloro-4-fluorophenyl group at the 4-amino position resulted in enhanced antiproliferative activity against colorectal cancer cells [].

Q3: How does the structure of 6,7-Dimethoxyquinazolin-4-amine derivatives affect their interaction with the Epidermal Growth Factor Receptor (EGFR)?

A3: Studies employing computational chemistry techniques, particularly molecular docking simulations, have shed light on how these derivatives interact with EGFR []. These simulations suggest that the 6,7-dimethoxy groups can form crucial hydrogen bonds with residues in the EGFR hinge region, enhancing the binding affinity []. Furthermore, strategic modifications to the 4-amino substituent can enable interactions with the active site water network, further strengthening the inhibitor-enzyme interaction [].

Q4: Have any 6,7-Dimethoxyquinazolin-4-amine derivatives shown promising activity against specific diseases?

A4: Yes, research indicates promising results with certain derivatives. For example, compound DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) exhibited significant antiproliferative activity against colorectal cancer cells by inducing apoptosis and cell cycle arrest []. Additionally, derivatives containing a 3-ethynylphenyl group at the 4-amino position demonstrated potent inhibitory activity against chordoma cell lines [].

Q5: What are the potential advantages of using 6,7-Dimethoxyquinazolin-4-amine as a starting point for drug development?

A5: The inherent structural features of this scaffold, like the easily modifiable 4-amino group and the presence of the 6,7-dimethoxy groups, allow for fine-tuning the physicochemical properties and biological activity of the resulting molecules. This tunability makes it a promising scaffold for discovering potent and selective inhibitors against various therapeutic targets [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Benzyl-1-oxa-5-azaspiro[2.4]heptane](/img/structure/B1338666.png)

![Benzo[1,3]dioxole-5-carboxamidine hydrochloride](/img/structure/B1338667.png)

![4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1338671.png)